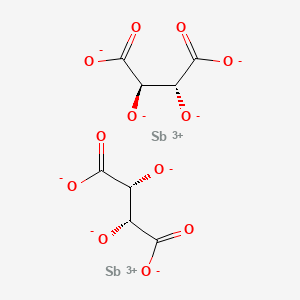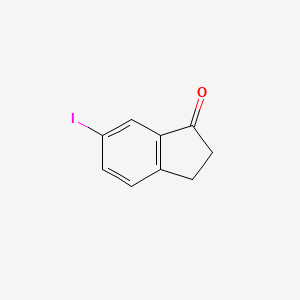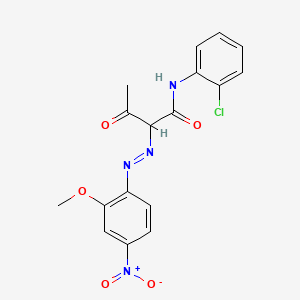![molecular formula C30H21As B576677 5-phenyl-5,5'-spirobi[benzo[b]arsindole] CAS No. 13424-97-0](/img/structure/B576677.png)
5-phenyl-5,5'-spirobi[benzo[b]arsindole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-5,5’-spirobi[5H-dibenzarsole] is an organoarsenic compound with the chemical formula C30H21As. It is characterized by a spiro linkage between two dibenzarsole units, with a phenyl group attached to one of the arsenic atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-5,5’-spirobi[5H-dibenzarsole] typically involves the reaction of phenylarsine oxide with dibenzarsole under specific conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or benzene. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of 5-Phenyl-5,5’-spirobi[5H-dibenzarsole] follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-5,5’-spirobi[5H-dibenzarsole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert it back to arsenic(III) derivatives.
Substitution: The phenyl group or other substituents can be replaced by different functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields arsenic(V) compounds, while reduction results in arsenic(III) derivatives .
Scientific Research Applications
5-Phenyl-5,5’-spirobi[5H-dibenzarsole] has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its arsenic content.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Phenyl-5,5’-spirobi[5H-dibenzarsole] involves its interaction with molecular targets such as enzymes and proteins The compound can bind to active sites of enzymes, inhibiting their activityThe specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-5,5’-spirobi[5H-dibenzarsine]
- 5-Phenyl-5,5’-spirobi[5H-dibenzphosphole]
- 5-Phenyl-5,5’-spirobi[5H-dibenzstibole]
Uniqueness
5-Phenyl-5,5’-spirobi[5H-dibenzarsole] is unique due to its spiro linkage and the presence of arsenic atoms. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
13424-97-0 |
|---|---|
Molecular Formula |
C30H21As |
Molecular Weight |
456.42 |
IUPAC Name |
5-phenyl-5,5/'-spirobi[benzo[b]arsindole] |
InChI |
InChI=1S/C30H21As/c1-2-12-22(13-3-1)31(27-18-8-4-14-23(27)24-15-5-9-19-28(24)31)29-20-10-6-16-25(29)26-17-7-11-21-30(26)31/h1-21H |
InChI Key |
HAQBVSKQPCKQJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[As]23(C4=CC=CC=C4C5=CC=CC=C52)C6=CC=CC=C6C7=CC=CC=C37 |
Synonyms |
5-Phenyl-5,5/'-spirobi[5H-dibenzarsole] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Naphtho[2,3-D]imidazole-2-carbaldehyde](/img/structure/B576595.png)
![[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate](/img/structure/B576597.png)










